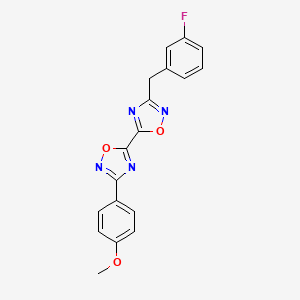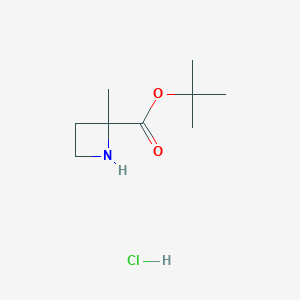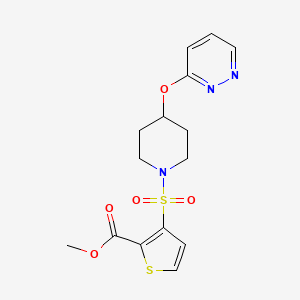
Dimethyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)terephthalate is a complex organic compound with the molecular formula C22H21NO7
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)terephthalate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Isochroman Derivative: The initial step involves the synthesis of the isochroman derivative. This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Amidation Reaction: The isochroman derivative is then subjected to an amidation reaction with terephthalic acid or its derivatives to form the carboxamido linkage.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst to yield the dimethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or organometallic compounds (e.g., Grignard reagents) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Dimethyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)terephthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Dimethyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)terephthalate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl terephthalate: A simpler ester of terephthalic acid, used primarily in the production of polyethylene terephthalate (PET).
Isochroman derivatives: Compounds with similar isochroman structures, often studied for their pharmacological properties.
Uniqueness
Dimethyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)terephthalate is unique due to its combination of a terephthalate core with an isochroman derivative, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
IUPAC Name |
dimethyl 2-[(3,7-dimethyl-1-oxo-4H-isochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-12-5-6-14-11-22(2,30-20(26)16(14)9-12)21(27)23-17-10-13(18(24)28-3)7-8-15(17)19(25)29-4/h5-10H,11H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFLSXKNVBNAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(OC2=O)(C)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2502394.png)
![N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2502397.png)


![[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/new.no-structure.jpg)

![(E)-3-[2-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2502409.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2502410.png)
![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2502411.png)



![{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile](/img/structure/B2502415.png)
